molecular formula C18H16FN3O2S2 B6424499 2-[(4-fluorophenyl)sulfanyl]-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2034370-84-6

2-[(4-fluorophenyl)sulfanyl]-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No. B6424499
CAS RN: 2034370-84-6
M. Wt: 389.5 g/mol
InChI Key: RZOQNLKKOYZBPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the pyrrolidine ring). The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the fluorophenyl and thiophenyl groups might be susceptible to electrophilic aromatic substitution reactions, while the oxadiazole ring might participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity and potential reactivity of this compound, it could be of interest for further study. Potential areas of research could include exploring its synthesis and reactivity, investigating its potential biological activity, and studying its physical and chemical properties .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-14-1-3-15(4-2-14)26-11-16(23)22-7-5-12(9-22)17-20-18(24-21-17)13-6-8-25-10-13/h1-4,6,8,10,12H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOQNLKKOYZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

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